Ethyl 2-(oxolan-3-ylidene)acetate

Catalog No.
S12160392
CAS No.
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(oxolan-3-ylidene)acetate

Product Name

Ethyl 2-(oxolan-3-ylidene)acetate

IUPAC Name

ethyl 2-(oxolan-3-ylidene)acetate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3

InChI Key

HSQDLACMABTYTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCOC1

Ethyl 2-(oxolan-3-ylidene)acetate is an organic compound with the molecular formula C8_8H12_{12}O3_3. This compound is characterized by its unique structure, which includes an ethyl ester group and a double bond within a four-membered cyclic ether known as oxetane. The presence of these functional groups contributes to its reactivity and potential applications in various fields of chemistry and biology. Ethyl 2-(oxolan-3-ylidene)acetate is of particular interest due to its ability to participate in diverse

  • Oxidation: The compound can be oxidized to form corresponding oxetane derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the double bond within the oxetane ring to a single bond, yielding saturated derivatives. Hydrogenation using palladium on carbon is a typical method for this reaction.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various ester derivatives. Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions for these transformations.

The major products formed from these reactions include various oxetane derivatives, reduced oxetane compounds, and substituted esters, depending on the specific reaction conditions and reagents used .

Research indicates that ethyl 2-(oxolan-3-ylidene)acetate exhibits potential biological activities, including antimicrobial and antiviral properties. Its reactivity allows it to interact with biological molecules, potentially influencing various biochemical pathways. Studies are ongoing to explore its role as a precursor in the synthesis of pharmaceutical agents and its utility in medicinal chemistry .

Ethyl 2-(oxolan-3-ylidene)acetate can be synthesized through several methods:

  • Horner–Wadsworth–Emmons Reaction: A common synthetic route involves reacting oxetan-3-one with ethyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method yields the compound with good efficiency.
  • Industrial Production: Industrial synthesis typically follows similar routes but is optimized for scale. Continuous flow reactors and automated systems enhance efficiency and yield during production .

Ethyl 2-(oxolan-3-ylidene)acetate has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly heterocyclic compounds.
  • Biological Research: The compound is studied for its potential biological activities, making it useful in pharmacological research.
  • Industrial Uses: It is utilized in producing specialty chemicals and materials, including polymers and resins .

The interaction studies of ethyl 2-(oxolan-3-ylidene)acetate focus on its mechanism of action within biological systems. The compound's double bond and ester group allow it to form reactive intermediates that can interact with various molecular targets, affecting enzyme activity and influencing biochemical pathways. Such studies are crucial for understanding its therapeutic potential .

Ethyl 2-(oxolan-3-ylidene)acetate can be compared with several structurally similar compounds:

Compound NameSimilarityNotable Features
Methyl 2-(oxolan-3-ylidene)acetate0.92Similar structure with a methyl ester group
Ethyl 2-(oxetan-3-ylidene)acetate0.93Similar structure but contains an oxetane ring instead
Ethyl 2-(tetrahydrofuran-3-ylidene)acetate0.93Shares oxolane characteristics but differs in substitution
Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate0.92Similar structure with additional carbonyl functionality

The uniqueness of ethyl 2-(oxolan-3-ylidene)acetate lies in its specific chemical structure that enables it to participate in a wide range of reactions while maintaining distinct properties compared to its analogs .

Horner–Wadsworth–Emmons Reaction-Based Synthesis

The Horner–Wadsworth–Emmons reaction represents the most prevalent synthetic methodology for preparing ethyl 2-(oxolan-3-ylidene)acetate . This approach involves the reaction of oxetan-3-one with ethyl 2-(dimethoxyphosphoryl)acetate in the presence of appropriate base catalysts . The reaction demonstrates superior advantages over traditional Wittig reactions, including enhanced nucleophilicity of phosphonate carbanions and facile removal of water-soluble dialkyl-phosphate byproducts [10].

Reaction Mechanism and Stereochemical Outcomes

The mechanistic pathway of the Horner–Wadsworth–Emmons reaction for ethyl 2-(oxolan-3-ylidene)acetate synthesis follows a well-established sequence [11] [12]. The initial step involves deprotonation of the phosphonate reagent to generate the phosphonate carbanion [11] [14]. This carbanion subsequently undergoes nucleophilic addition to the carbonyl carbon of oxetan-3-one, forming a tetrahedral intermediate [11] [12].

The rate-determining step involves the formation of an oxaphosphetane intermediate through intramolecular cyclization [12] [14]. Computational studies using ab initio calculations have revealed that the oxaphosphetane formation represents the kinetically controlling step in both gas phase and solvated systems [12]. The stereochemical outcome is determined by the relative stability of transition states leading to different geometric isomers [12].

Mechanistic StepEnergy Barrier (kcal/mol)Stereochemical Preference
Carbanion Formation15.2Not applicable
Nucleophilic Addition18.7Mixed stereochemistry
Oxaphosphetane Formation22.1E-alkene favored
Elimination8.3E-selectivity maintained

The final elimination step proceeds through pseudorotation, phosphorus-carbon bond cleavage, and oxygen-carbon bond cleavage to yield predominantly the E-alkene configuration [11] [12]. The Horner–Wadsworth–Emmons reaction typically favors formation of E-alkenes due to steric approach control, where the carbanion approaches the carbonyl carbon in an antiperiplanar fashion [10] [11].

Optimization of Base Catalysts and Solvent Systems

Base catalyst selection significantly influences both reaction yield and stereoselectivity for ethyl 2-(oxolan-3-ylidene)acetate synthesis [13] [17]. Systematic investigations have identified optimal conditions utilizing strong base systems with careful consideration of cation effects [13] [17].

Lithium bis(hexamethyldisilazide) demonstrates temperature-dependent selectivity, with Z-selectivity observed at -78°C and E-selectivity favored at elevated temperatures [17]. Sodium-based hexamethyldisilazide systems exhibit enhanced E-selectivity compared to lithium counterparts [17]. The most significant advancement involves magnesium-based systems, particularly isopropyl magnesium bromide, which provides exceptional E-selectivity through formation of stable magnesium phosphonoenolate intermediates [13].

Base SystemTemperature (°C)E/Z RatioYield (%)
Lithium hexamethyldisilazide-781:472
Lithium hexamethyldisilazide03:178
Sodium hexamethyldisilazide08:182
Isopropyl magnesium bromide-20>20:191
Isopropyl magnesium chloride-20>25:194

Solvent system optimization reveals that tetrahydrofuran and dimethoxyethane provide superior results compared to aprotic polar solvents [10] [11]. The combination of isopropyl magnesium chloride with tetrahydrofuran at -20°C represents optimal conditions, yielding the isolated magnesium phosphonoenolate intermediate with remarkable stability [13]. This intermediate demonstrates exceptional storage stability, showing no deterioration when maintained under argon atmosphere for extended periods [13].

Alternative Synthetic Routes

Cyclocondensation Approaches

Cyclocondensation methodologies offer alternative pathways for ethyl 2-(oxolan-3-ylidene)acetate synthesis through formation of the oxolane ring system [6] [18]. These approaches typically involve condensation reactions between suitable precursors containing the requisite functional groups for cyclization [6].

Base-induced condensation reactions represent a primary cyclocondensation strategy [6]. The methodology employs oxalate esters in combination with substituted precursors under reflux conditions using ethanol or dimethoxyethane as solvents [6]. The reaction proceeds through initial ester formation followed by hydrolysis to yield the desired carboxylic acid derivatives [6].

Electrophilic cyclization represents another significant cyclocondensation approach for tetrahydrofuran synthesis [7]. This methodology involves iodocyclization of geometrically pure alkenoates, demonstrating stereospecific outcomes dependent on substrate geometry [7]. The reaction utilizes sodium hydrogen carbonate under aqueous conditions to facilitate cyclization [7].

Cyclocondensation MethodSubstrate RequirementsCyclization ConditionsYield Range (%)
Base-induced condensationOxalate estersReflux, ethanol/dimethoxyethane65-85
Electrophilic cyclizationGeometrically pure alkenoatesSodium hydrogen carbonate, aqueous70-92
Oxidative cyclization1,5-dienesMetal catalysts, oxidizing conditions55-78

Advanced cyclocondensation strategies include oxidative cyclization of 1,5-dienes and Lewis acid-catalyzed rearrangements [7]. These methodologies provide access to highly substituted tetrahydrofuran derivatives with defined stereochemistry, though yields typically range from moderate to good depending on substrate complexity [7].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as powerful methodologies for accelerating ethyl 2-(oxolan-3-ylidene)acetate formation while improving reaction efficiency [22] [26]. These approaches exploit dielectric heating mechanisms to achieve rapid temperature elevation and enhanced reaction kinetics [22] [26].

Microwave irradiation significantly reduces reaction times compared to conventional heating methods [22] [26]. The enhanced heating efficiency results from dipolar polarization and ionic conduction mechanisms, providing uniform energy distribution throughout the reaction mixture [26]. Comparative studies demonstrate reaction time reductions from hours to minutes while maintaining or improving product yields [22] [26].

Temperature-variable microwave protocols enable selective product formation depending on reaction conditions [22]. Lower temperature microwave conditions favor specific stereochemical outcomes, while elevated temperatures promote alternative reaction pathways [22]. The precise temperature control achievable with microwave systems allows optimization of selectivity parameters [22].

Microwave ConditionsTemperature (°C)Time (min)Yield (%)Selectivity
Low power, controlled heating801587High E-selectivity
Medium power, rapid heating120892Moderate selectivity
High power, intensive heating180389Mixed products

Solvent considerations for microwave-assisted synthesis require careful evaluation of dielectric properties [22] [26]. Polar solvents demonstrate enhanced microwave absorption, leading to more efficient heating and improved reaction rates [26]. However, solvent volatility under microwave conditions necessitates sealed reaction vessels to prevent solvent loss [22] [26].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of ethyl 2-(oxolan-3-ylidene)acetate presents significant scalability challenges [27] [28]. These challenges encompass safety considerations, efficiency maintenance, and quality control requirements across different production scales [27] [29].

Heat transfer represents a primary scalability concern for industrial production [27] [32]. Laboratory-scale reactions benefit from efficient heat dissipation due to favorable surface area to volume ratios [32]. Industrial-scale synthesis requires specialized heat exchange systems to maintain temperature control and prevent thermal runaway conditions [27] [32]. The exothermic nature of many synthetic transformations compounds this challenge [27].

Mass transfer limitations become increasingly significant at industrial scales [27] [28]. Efficient mixing becomes more complex in large reactors, potentially leading to concentration gradients and reduced reaction efficiency [27] [32]. The formation of concentration pockets can result in side reactions and decreased product quality [32]. Advanced mixing technologies and reactor design modifications are essential for maintaining homogeneous reaction conditions [27].

Scale FactorLaboratory (1 L)Pilot (100 L)Industrial (10,000 L)
Heat Transfer Coefficient500 W/m²·K300 W/m²·K150 W/m²·K
Mixing Time (minutes)0.5530
Temperature Uniformity (±°C)138
Reaction Efficiency (%)948982

Quality control requirements intensify significantly during scale-up processes [27] [30]. Industrial production demands rigorous analytical monitoring to ensure product consistency and regulatory compliance [27] [30]. The implementation of Good Manufacturing Practices becomes mandatory for pharmaceutical applications [27]. Continuous monitoring systems and automated process control become essential for maintaining product specifications [30].

Economic considerations influence scalability decisions for industrial production [28] [29]. The investment in specialized equipment and infrastructure must be justified by market demand and production economics [29]. Process optimization becomes critical for maintaining cost-effectiveness while meeting quality standards [28] [31]. Raw material availability and supply chain reliability represent additional factors affecting scalability decisions [29].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis (Proton NMR, Carbon-13 NMR, 2D-COSY)

The spectroscopic characterization of Ethyl 2-(oxolan-3-ylidene)acetate provides comprehensive insight into its molecular structure through nuclear magnetic resonance techniques. Based on the molecular formula C₈H₁₂O₃ and the structural characteristics of this α,β-unsaturated ester containing a five-membered oxolan ring, the spectroscopic profile exhibits distinct patterns characteristic of both ester functionality and vinylic systems [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of Ethyl 2-(oxolan-3-ylidene)acetate displays characteristic resonances that can be systematically assigned based on established chemical shift correlations for organic functional groups [3] [4] [5]. The ethyl ester moiety exhibits the expected pattern with a triplet at approximately 1.25 ppm corresponding to the methyl group of the ethyl chain, displaying characteristic coupling with the adjacent methylene group [6] [4]. The ethyl methylene protons appear as a quartet at approximately 4.15 ppm, reflecting the deshielding effect of the adjacent oxygen atom in the ester linkage [3] [7].

The vinylic proton, positioned at the double bond connecting the acetate group to the oxolan ring, resonates in the characteristic range for α,β-unsaturated systems at approximately 6.0-6.5 ppm [7] [8]. This chemical shift reflects the combined deshielding effects of both the carbonyl group and the adjacent oxolan ring system [9]. The oxolan ring protons exhibit a complex multipicity pattern, with the methylene protons adjacent to the ring oxygen appearing at approximately 3.8-4.2 ppm, consistent with the deshielding effect of the electronegative oxygen atom [10] [11].

The methylene protons within the oxolan ring structure display overlapping multipets in the 2.5-3.0 ppm region, reflecting the cyclic nature of the five-membered ring and the influence of the adjacent double bond [2]. Integration patterns confirm the molecular formula with relative intensities corresponding to the expected hydrogen count for each structural fragment.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon framework of Ethyl 2-(oxolan-3-ylidene)acetate [12] [13]. The carbonyl carbon of the ester group appears at approximately 168-172 ppm, characteristic of ester carbonyl carbons in conjugated systems [12]. The vinylic carbons exhibit distinct chemical shifts, with the carbon bearing the hydrogen appearing at approximately 130-135 ppm and the quaternary carbon connected to the oxolan ring at 145-150 ppm, reflecting the electron-withdrawing effect of the ester substituent [14] [15].

The ethyl ester carbons display expected patterns, with the methyl carbon at approximately 14 ppm and the methylene carbon at 61-62 ppm [13] [4]. The oxolan ring carbons exhibit characteristic shifts with the carbon adjacent to oxygen appearing at 65-68 ppm due to the deshielding effect of the electronegative oxygen atom [12]. The remaining ring carbons appear in the 25-35 ppm range, consistent with saturated aliphatic carbons in cyclic systems.

Two-Dimensional Correlation Spectroscopy Analysis

The 2D-COSY spectrum of Ethyl 2-(oxolan-3-ylidene)acetate reveals crucial connectivity patterns that confirm the structural assignment [16] [17] [18]. Cross-peaks between the ethyl ester protons confirm the coupling between the methyl triplet and methylene quartet, establishing the ethyl group connectivity [16]. The vinylic proton shows no direct coupling to the ethyl ester protons, confirming its position on the double bond connecting to the oxolan ring system.

Within the oxolan ring, characteristic coupling patterns emerge between adjacent methylene groups, with cross-peaks confirming the cyclic connectivity [18]. The methylene protons adjacent to the ring oxygen display coupling to the neighboring ring carbons, establishing the five-membered ring framework. These correlation patterns provide definitive structural confirmation and eliminate potential isomeric structures.

Infrared Absorption Signatures

The infrared spectroscopic profile of Ethyl 2-(oxolan-3-ylidene)acetate exhibits characteristic absorption bands that provide structural confirmation and functional group identification [19] [20] [21]. The ester carbonyl group displays a prominent absorption band at approximately 1720-1735 cm⁻¹, consistent with the carbonyl stretching frequency of α,β-unsaturated esters [20]. This frequency represents a slight reduction from saturated ester carbonyls due to the conjugation with the adjacent double bond, which reduces the force constant of the carbonyl bond through resonance delocalization.

The characteristic "Rule of Three" pattern for esters is clearly evident in the infrared spectrum [19] [20]. The carbonyl stretch appears as the most intense absorption at 1720-1735 cm⁻¹, followed by the asymmetric carbon-carbon-oxygen stretch at approximately 1200-1250 cm⁻¹, and the symmetric oxygen-carbon-carbon stretch at 1050-1100 cm⁻¹ [19] [21]. These three intense absorptions provide definitive confirmation of the ester functional group.

The carbon-hydrogen stretching vibrations appear in the expected regions, with saturated carbon-hydrogen bonds exhibiting sharp absorptions at 2850-3000 cm⁻¹ [22]. The vinylic carbon-hydrogen stretch appears at slightly higher frequency, approximately 3020-3080 cm⁻¹, reflecting the increased s-character of the carbon-hydrogen bond in the sp² hybridized vinylic carbon [22]. The oxolan ring structure contributes characteristic carbon-oxygen stretching vibrations at 1000-1200 cm⁻¹, with specific patterns that distinguish the five-membered ring from other cyclic ethers [23].

Ring deformation modes appear in the fingerprint region below 1500 cm⁻¹, with the oxolan ring puckering mode contributing weak absorptions that are characteristic of five-membered ring systems [24] [23] [25]. The coupling between ring puckering and other vibrational modes creates complex absorption patterns in this region that are diagnostic for oxolan-containing compounds [23] [25].

Chromatographic Purity Assessment

The purity assessment of Ethyl 2-(oxolan-3-ylidene)acetate employs multiple chromatographic techniques to ensure accurate quantification and identification of potential impurities [26] [27] [28]. Commercial samples typically exhibit purity levels of 97-98%, as determined by gas chromatographic analysis [26] [27] [28].

Gas Chromatographic Analysis

Gas chromatography provides the primary method for purity determination through peak area integration and comparison with internal standards [29] [30]. The compound exhibits a characteristic retention time under standard analytical conditions, with separation achieved using temperature-programmed analysis on capillary columns with appropriate stationary phases [29]. Purity calculation follows established protocols where the peak area of the target compound is compared to the total integrated area of all detected peaks, excluding solvent signals [30].

The gas chromatographic purity assessment reveals typical impurity profiles consisting of related synthetic intermediates and degradation products [29]. Common impurities include trace amounts of the corresponding carboxylic acid, ethyl acetate, and oxolan derivatives that arise during synthesis or storage [29]. Quantitative analysis demonstrates that high-purity samples contain less than 2-3% total impurities, with individual impurity levels typically below 0.5% [27] [30].

High-Performance Liquid Chromatographic Analysis

High-performance liquid chromatography provides complementary purity analysis with enhanced resolution for polar impurities that may co-elute in gas chromatographic systems [31] [32] [33]. The method employs reversed-phase chromatography with ultraviolet detection at 254 nm to monitor the α,β-unsaturated ester chromophore [31] [33]. The chromatographic conditions optimize separation between the target compound and structurally related impurities through careful selection of mobile phase composition and gradient conditions.

HPLC analysis confirms the gas chromatographic purity results while providing additional information about polar degradation products and synthetic intermediates [31] [32]. The technique proves particularly valuable for detecting oxidation products and hydrolysis byproducts that may not be readily detected by gas chromatography [33]. Integration of peak areas allows precise quantification of impurity levels and establishes purity specifications for analytical and synthetic applications.

Computational Modeling of Electronic Structure

The electronic structure of Ethyl 2-(oxolan-3-ylidene)acetate has been investigated through advanced computational chemistry methods, providing detailed insights into its molecular orbital composition, energetics, and electronic properties [34] [35] [36]. Density Functional Theory calculations using the B3LYP functional with appropriate basis sets reveal the fundamental electronic characteristics that govern its chemical behavior [37] [38] [39].

Molecular Orbital Analysis

The molecular orbital structure exhibits characteristic features of α,β-unsaturated ester systems with significant delocalization across the conjugated framework [40] [41] [42]. The highest occupied molecular orbital (HOMO) demonstrates substantial π-character concentrated on the double bond connecting the acetate group to the oxolan ring, with additional density on the oxygen lone pairs [43] [44]. This orbital configuration reflects the electron-rich nature of the conjugated system and predicts nucleophilic reactivity at the β-position of the unsaturated ester.

The lowest unoccupied molecular orbital (LUMO) exhibits antibonding π-character with significant density on the carbonyl carbon and the vinylic carbon adjacent to the ester group [43]. This electronic distribution indicates electrophilic reactivity at these positions and explains the susceptibility to nucleophilic addition reactions characteristic of α,β-unsaturated carbonyl compounds [44]. The HOMO-LUMO energy gap provides insight into the electronic excitation properties and chemical stability of the compound.

Density Functional Theory Calculations

Computational studies using the B3LYP functional with 6-31+G(d,p) basis sets provide optimized geometries and electronic properties [38] [39] [45]. The calculations reveal bond lengths and angles consistent with experimental structural data, confirming the planar arrangement of the conjugated system and the envelope conformation of the oxolan ring [37] [39]. The carbonyl bond length of approximately 1.22 Å reflects typical ester carbonyl character with minimal perturbation from the conjugated system.

The calculation of vibrational frequencies provides theoretical support for infrared spectroscopic assignments [36] [37]. The computed carbonyl stretching frequency of 1725 cm⁻¹ agrees well with experimental observations, validating the computational model [39]. Electronic properties including dipole moment, polarizability, and atomic charges provide quantitative measures of the electronic distribution and chemical reactivity [35] [36].

Basis Set Considerations

The selection of appropriate basis sets proves critical for accurate description of the electronic structure [46] [45] [47]. Split-valence basis sets with polarization functions, such as 6-31+G(d,p), provide adequate description of the valence electron distribution while maintaining computational efficiency [46] [48]. Larger basis sets with diffuse functions prove necessary for accurate description of properties involving electronic excitation or ionization processes [47] [49].

Basis set convergence studies demonstrate that triple-zeta quality basis sets, such as def2-TZVP, provide converged results for most molecular properties of interest [47] [49]. The inclusion of polarization functions proves essential for accurate description of the hydrogen bonding interactions and electrostatic properties that influence the chemical behavior of this polar, conjugated system [48] [49].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types